

Protocols for Evaluating Dalbavancin Synergy with Other Antibiotics

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Compound of Interest

Compound Name: *Dalvance*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbavancin is a second-generation lipoglycopeptide antibiotic with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).[1][2] Its extended half-life allows for once-weekly dosing, offering a significant advantage in treating complex infections.[2] To enhance its efficacy, particularly against resistant strains, and to broaden its spectrum of activity, dalbavancin is often evaluated in combination with other antimicrobial agents. In vitro assays have demonstrated a synergistic effect when dalbavancin is combined with β -lactam antibiotics.[2][3][4][5]

These application notes provide detailed protocols for two common in vitro methods used to evaluate the synergistic potential of dalbavancin with other antibiotics: the checkerboard microdilution assay and the time-kill assay.

Data Presentation: Summary of In Vitro Synergy Studies

The following tables summarize the results from various studies investigating the synergistic activity of dalbavancin in combination with other antibiotics against *Staphylococcus aureus*.

Table 1: Minimum Inhibitory Concentration (MIC) Data for Dalbavancin Synergy Studies

Organism Phenotype	Dalbavancin MIC Alone (mg/L)	Combination Agent	Dalbavancin MIC in Combination (mg/L)	Fold Reduction in Dalbavancin MIC	Reference
MRSA, hVISA, VISA, DNS	0.0313 (MIC ₅₀), 0.0625 (MIC ₉₀)	Cefazolin, Cefepime, Ceftaroline, Ertapenem, Oxacillin	Variable	0 to >5 two-fold dilutions	[2] [5] [6] [7] [8]
MRSA, hVISA, VISA	Not Specified	Ceftaroline	Not Specified	62.5-fold	[9]
DNS, DNS-VISA	Not Specified	Cefazolin	Not Specified	32-fold	[10]
MRSA	0.03-0.12 (MIC Range)	Linezolid	Not Specified	Not Specified	[11]
MRSA	Not Specified	Oxacillin	Not Specified	Not Specified	[12]

MRSA: Methicillin-resistant *Staphylococcus aureus*; hVISA: Heteroresistant vancomycin-intermediate *S. aureus*; VISA: Vancomycin-intermediate *S. aureus*; DNS: Daptomycin non-susceptible.

Table 2: Time-Kill Assay Results for Dalbavancin Synergy

Organism Phenotype	Combination Agents	Synergy Observed	Reference
MRSA	Dalbavancin + Cefazolin	Yes (against all strains tested)	[5] [6] [7] [8]
MRSA	Dalbavancin + Cefepime	Yes (against all strains tested)	[5] [6] [7] [8]
MRSA	Dalbavancin + Ertapenem	Yes (against all strains tested)	[5] [6] [7] [8]
MRSA	Dalbavancin + Ceftaroline	Yes (against all but one strain tested)	[5] [6] [7] [8]
MRSA	Dalbavancin + Oxacillin	Yes (against 5 of 8 strains tested)	[5] [6] [7] [8]
MRSA	Dalbavancin + Rifampicin	No synergy or antagonism	[13] [14]

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.[\[15\]](#)[\[16\]](#) It involves testing serial dilutions of both agents, alone and in all possible combinations, against a standardized bacterial inoculum.

a. Materials

- Dalbavancin analytical powder
- Second antimicrobial agent
- 96-well microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Polysorbate 80 (Tween 80)

- Bacterial culture of the test organism (e.g., *S. aureus*)
- Sterile V-shaped reservoirs
- Multichannel pipette
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Microplate reader (optional, for optical density measurement)

b. Protocol

- Media Preparation: Prepare CAMHB according to the manufacturer's instructions. For dalbavancin testing, supplement the CAMHB with 0.002% polysorbate 80 to prevent the drug from adhering to plastic surfaces.
- Antibiotic Stock Solutions: Prepare stock solutions of dalbavancin and the second antibiotic in a suitable solvent at a concentration at least four times higher than the highest concentration to be tested.
- Plate Setup:
 - Dispense 50 μL of supplemented CAMHB into each well of a 96-well plate.
 - In the first column, add 50 μL of the highest concentration of dalbavancin to the wells in rows A through G. This will be the starting point for serial dilutions down the rows.
 - In the first row, add 50 μL of the highest concentration of the second antibiotic to the wells in columns 1 through 10. This will be the starting point for serial dilutions across the columns.
- Serial Dilutions:
 - Perform two-fold serial dilutions of dalbavancin down each column (from row A to G) by transferring 50 μL from each well to the one below it. Discard the final 50 μL from row G.
 - Perform two-fold serial dilutions of the second antibiotic across each row (from column 1 to 10) by transferring 50 μL from each well to the one to its right. Discard the final 50 μL

from column 10.

- Column 11 will contain only dilutions of dalbavancin, and row H will contain only dilutions of the second antibiotic, serving as controls for their individual Minimum Inhibitory Concentrations (MICs). Well H12 will be the growth control (no antibiotic).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in supplemented CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL.
- Inoculation: Inoculate each well of the microtiter plate with 100 μ L of the prepared bacterial suspension.[8]
- Incubation: Incubate the plate at 35°C for 16-24 hours.[8]
- Reading Results: Determine the MIC of each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.

c. Data Analysis: Fractional Inhibitory Concentration (FIC) Index

The interaction between the two antibiotics is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.[17][7]

- FIC of Dalbavancin (FIC A): (MIC of Dalbavancin in combination) / (MIC of Dalbavancin alone)
- FIC of Second Antibiotic (FIC B): (MIC of second antibiotic in combination) / (MIC of second antibiotic alone)
- FIC Index (FICI): FIC A + FIC B

The FICI is interpreted as follows:

- Synergy: $FICI \leq 0.5$ [17][7]
- Additive/Indifference: $0.5 < FICI \leq 4.0$ [17][7]
- Antagonism: $FICI > 4.0$ [17][7]

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bacterial killing by an antimicrobial agent or combination over time.

a. Materials

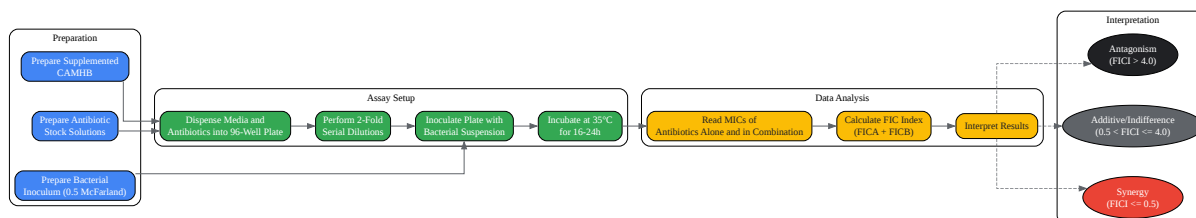
- Dalbavancin analytical powder
- Second antimicrobial agent
- CAMHB supplemented with 0.002% polysorbate 80
- Bacterial culture of the test organism
- Sterile flasks or tubes
- Shaking incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Sterile saline or phosphate-buffered saline (PBS) for dilutions
- Tryptic Soy Agar (TSA) plates
- Spiral plater (optional)

b. Protocol

- Inoculum Preparation: Grow the test organism in supplemented CAMHB to the mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5×10^5 to 1×10^6 CFU/mL in flasks containing fresh, pre-warmed supplemented CAMHB.
- Antibiotic Addition: Add the antibiotics to the flasks at the desired concentrations (e.g., $0.5 \times \text{MIC}$).^{[2][5][6][7][8]} Include the following controls:
 - Growth control (no antibiotic)
 - Dalbavancin alone
 - Second antibiotic alone

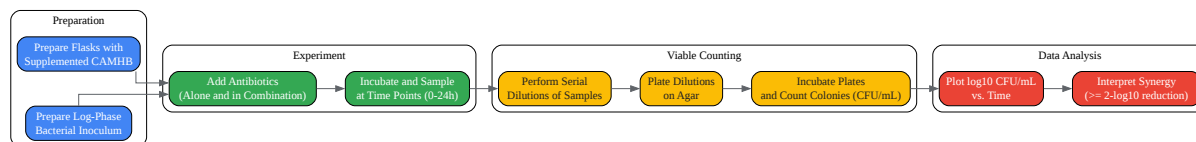
- Dalbavancin + second antibiotic
 - Incubation and Sampling: Incubate the flasks at 35°C in a shaking incubator. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
 - Viable Cell Counting:
 - Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.
 - Plate the dilutions onto TSA plates.
 - Incubate the plates at 35°C for 18-24 hours.
 - Count the number of colonies (CFU/mL) on the plates that yield 30-300 colonies.
 - Data Analysis:
 - Plot the \log_{10} CFU/mL versus time for each condition.
 - Synergy is defined as a $\geq 2\text{-log}_{10}$ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
 - Bactericidal activity is defined as a $\geq 3\text{-log}_{10}$ reduction in CFU/mL from the initial inoculum.
- [14]

Visualizations



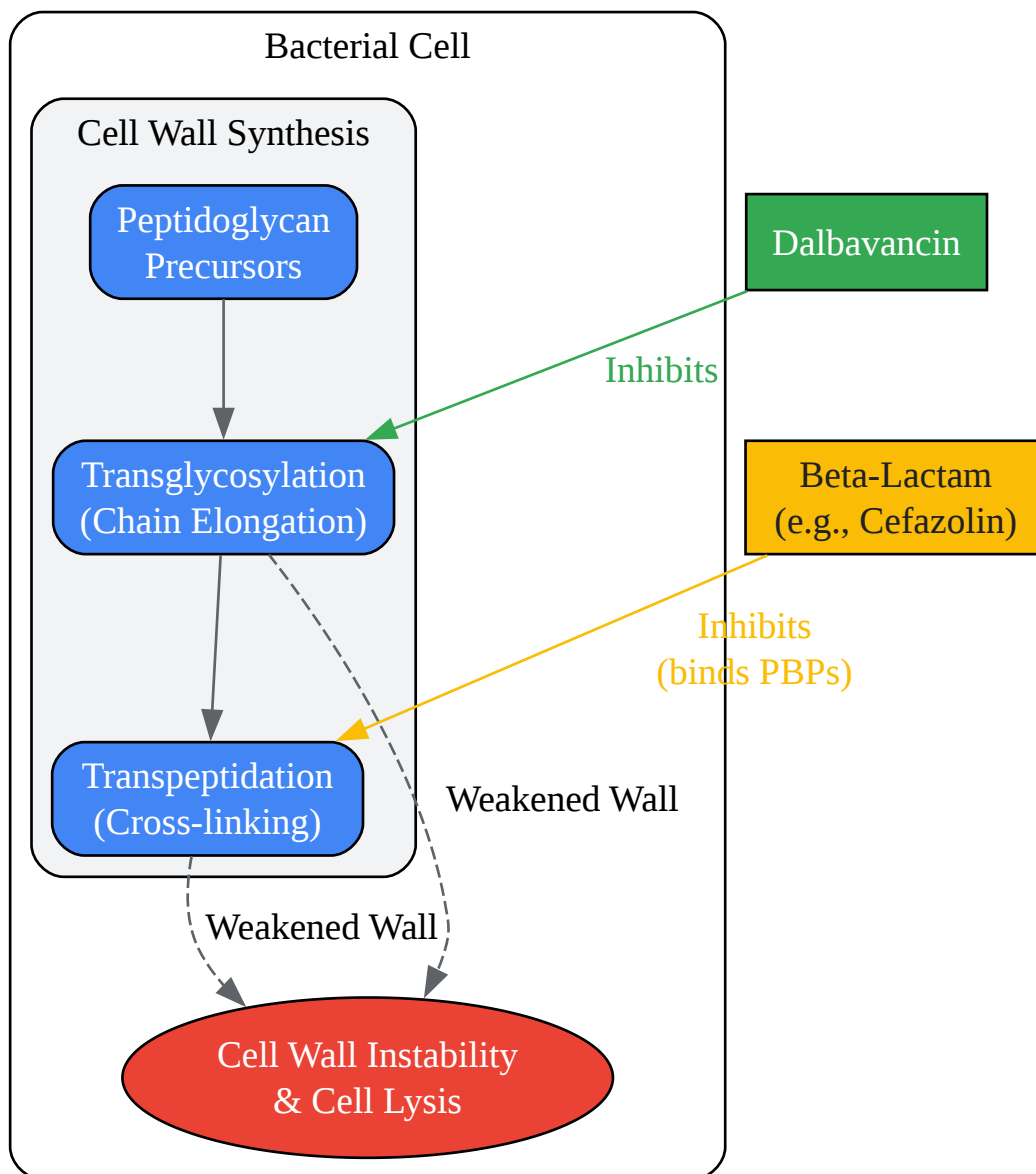
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Caption: Workflow of the Checkerboard Microdilution Assay.



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Caption: Workflow of the Time-Kill Assay.



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Caption: Proposed Synergistic Mechanism of Dalbavancin and β -Lactams.

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